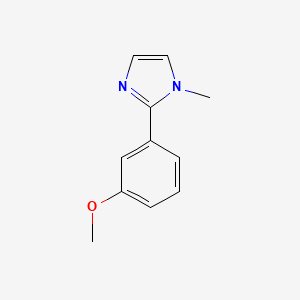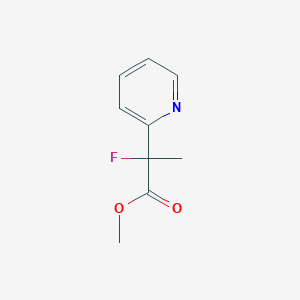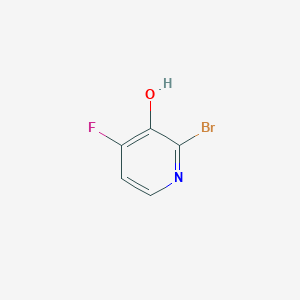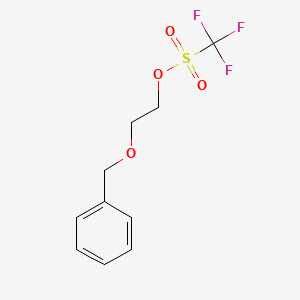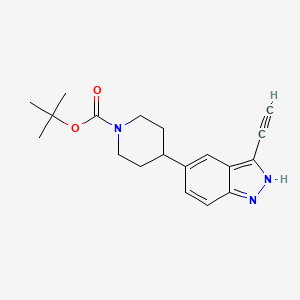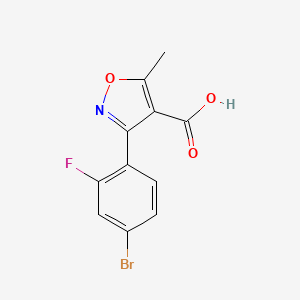
3-(4-Bromo-2-fluorophenyl)-5-methylisoxazole-4-carboxylic acid
概要
説明
3-(4-Bromo-2-fluorophenyl)-5-methylisoxazole-4-carboxylic acid is a synthetic organic compound that belongs to the isoxazole family. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of a carboxyl group, a methyl group, a fluoro-substituted phenyl ring, and a bromine atom, making it a unique and versatile molecule in various chemical applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Bromo-2-fluorophenyl)-5-methylisoxazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2-fluoro-4-bromoaniline with ethyl acetoacetate in the presence of a base, followed by cyclization with hydroxylamine hydrochloride to form the isoxazole ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
化学反応の分析
Types of Reactions: 3-(4-Bromo-2-fluorophenyl)-5-methylisoxazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxyl group can be oxidized to form corresponding derivatives.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
科学的研究の応用
3-(4-Bromo-2-fluorophenyl)-5-methylisoxazole-4-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties.
作用機序
The mechanism of action of 3-(4-Bromo-2-fluorophenyl)-5-methylisoxazole-4-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The presence of the fluoro and bromo substituents can enhance its binding affinity and specificity for certain targets, making it a valuable compound in medicinal chemistry.
類似化合物との比較
- 4-Carboxy-5-methyl-3-phenylisoxazole
- 4-Carboxy-5-methyl-3-(2-chloro-4-bromophenyl)isoxazole
- 4-Carboxy-5-methyl-3-(2-fluoro-4-iodophenyl)isoxazole
Comparison: Compared to similar compounds, 3-(4-Bromo-2-fluorophenyl)-5-methylisoxazole-4-carboxylic acid is unique due to the presence of both fluoro and bromo substituents on the phenyl ring. These substituents can significantly influence its chemical reactivity, biological activity, and physical properties, making it a distinct and valuable compound for various applications.
特性
分子式 |
C11H7BrFNO3 |
|---|---|
分子量 |
300.08 g/mol |
IUPAC名 |
3-(4-bromo-2-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C11H7BrFNO3/c1-5-9(11(15)16)10(14-17-5)7-3-2-6(12)4-8(7)13/h2-4H,1H3,(H,15,16) |
InChIキー |
HWJGMFHETXFQCA-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=NO1)C2=C(C=C(C=C2)Br)F)C(=O)O |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
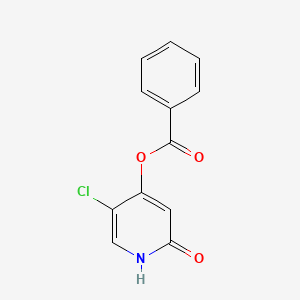
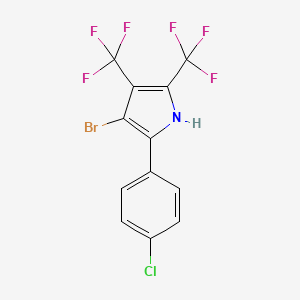
![8-(4-Methoxyphenyl)-1,4-dioxaspiro[4.5]dec-7-ene](/img/structure/B8697806.png)
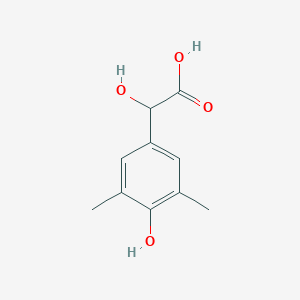
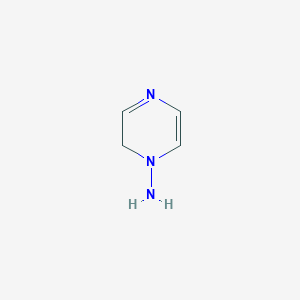
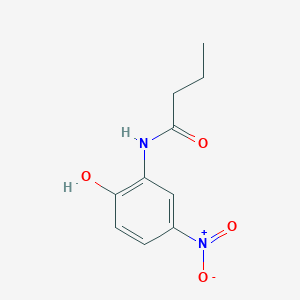
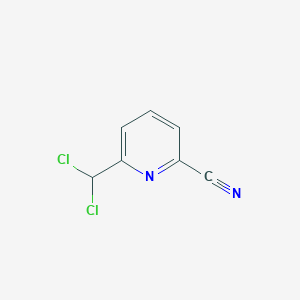
![6,7-Dihydro-5H-cyclopent[d]imidazo[2,1-b]thiazole-3-methanol](/img/structure/B8697853.png)
